N-3-Phenanthrenylacetamide
Description
N-3-Phenanthrenylacetamide is an acetamide derivative featuring a phenanthrene moiety substituted at the 3-position. The acetamide group (-NHCOCH₃) introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions. Phenanthrenyl derivatives are often studied for their optical properties, thermal stability, and roles as intermediates in polymer synthesis or drug development .
Properties
CAS No. |
4120-78-9 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-phenanthren-3-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3,(H,17,18) |
InChI Key |
FSGXZFQZAIBEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenanthryl)acetamide typically involves the reaction of 3-phenanthrylamine with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetic anhydride. The mixture is usually refluxed to ensure complete reaction, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for N-(3-Phenanthryl)acetamide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-Phenanthryl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 3-Phenanthrylamine.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
N-(3-Phenanthryl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Phenanthryl)acetamide involves its interaction with specific molecular targets. The phenanthrene ring can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-3-Phenanthrenylacetamide with structurally or functionally related acetamide derivatives, based on the provided evidence:
Key Structural and Functional Comparisons:
Substituent Effects on Reactivity and Applications
- Electron-Withdrawing Groups (EWGs):
- The nitro group in N-(3-nitrophenyl)-N-phenylacetamide enhances electrophilicity, making it reactive in nucleophilic substitution or reduction reactions. This contrasts with N-Phenethylacetamide , where the phenethyl group (electron-donating) increases lipophilicity, favoring membrane permeability in biological studies .
- Halogenated Derivatives:
- 3-Chloro-N-phenyl-phthalimide and 2-chloro-N-...acetamide leverage chlorine for electronic modulation. Chlorine’s inductive effect stabilizes intermediates in polymer synthesis (e.g., polyimides) or directs regioselectivity in drug impurity formation .
Biological Activity Anti-α-Glucosidase Potential: N-Phenylacetamide derivatives (e.g., ) exhibit inhibitory activity against α-glucosidase, a target for diabetes management. Substituents like nitro or phenanthrenyl groups could enhance binding affinity via π-π stacking or hydrophobic interactions . Drug Impurity Profiles: Compounds like ranitidine nitroacetamide and 2-chloro-N-...acetamide highlight the importance of structural analogs in quality control, where even minor substituent changes alter toxicity or stability .
Thermal and Material Properties
- Polymer Synthesis: 3-Chloro-N-phenyl-phthalimide is critical for synthesizing heat-resistant polyimides, valued in aerospace and electronics. A phenanthrenyl analog like this compound could offer enhanced thermal stability due to its rigid aromatic backbone .
Research Findings and Data Gaps
- Synthetic Challenges: Phenanthrenyl derivatives require precise regioselective functionalization, as seen in the high-purity synthesis of 3-chloro-N-phenyl-phthalimide .
- Solubility and Bioavailability: Bulky substituents (e.g., phenanthrenyl) may reduce aqueous solubility, necessitating formulation strategies like co-solvents or prodrug approaches.
- Toxicity Concerns: Nitro and halogenated analogs (e.g., ) often require rigorous impurity profiling to meet pharmaceutical safety standards .
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